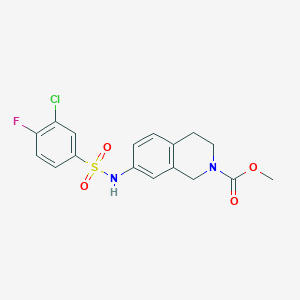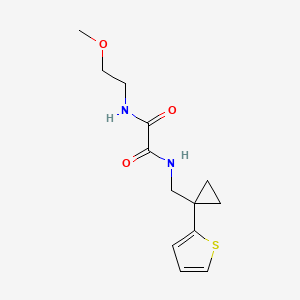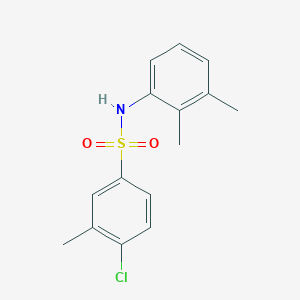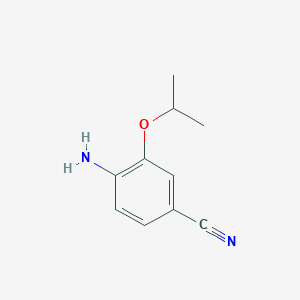![molecular formula C12H20INO4 B2746789 Tert-butyl 3-(iodomethyl)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate CAS No. 2384698-15-9](/img/structure/B2746789.png)
Tert-butyl 3-(iodomethyl)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(iodomethyl)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate is a useful research compound. Its molecular formula is C12H20INO4 and its molecular weight is 369.199. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(iodomethyl)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(iodomethyl)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research efforts have demonstrated the synthesis and characterization of various pyrrole derivatives, highlighting the chemical flexibility and utility of similar structures in the development of complex organic molecules. For instance, a study focused on the synthesis and characterization of pyrrole derivatives, including their thermal, X-ray, and DFT analyses, showcasing the potential for creating materials with specific desired properties (Çolak et al., 2021). This work emphasizes the importance of structural analysis in understanding the properties and applications of pyrrole derivatives in material science and organic synthesis.
Nucleophilic Substitutions and Radical Reactions
Another aspect of scientific research involving pyrrole derivatives is the exploration of their chemical reactivity, such as nucleophilic substitutions and radical reactions. For example, tert-butyl phenylazocarboxylates, which share structural motifs with the compound , have been used as building blocks in synthetic organic chemistry, demonstrating versatility in reactions including nucleophilic substitutions and modifications through radical reactions (Jasch et al., 2012). These findings could suggest avenues for the functionalization and application of similar pyrrole derivatives in synthetic chemistry.
Application in Polymer Science
Moreover, pyrrole derivatives have found applications in polymer science, illustrating the utility of these compounds in creating functional materials. A study on the end-quenching of polymerizations with N-(ω-hydroxyalkyl)pyrrole showcases the synthesis of polymers with specific end groups, which could be pivotal for the development of materials with tailored properties (Morgan & Storey, 2010). This highlights the potential role of pyrrole derivatives in the design and synthesis of advanced polymeric materials.
Photocyclodimerization Studies
Pyrrole derivatives have also been studied for their photocyclodimerization reactions, providing insights into the synthesis of complex molecular structures through photochemical processes. An example is the study of the photocyclodimer obtained from tert-butyl 2,5-dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate, which elucidates the reaction pathways and structural outcomes of such photoinduced processes (Kopf et al., 1998). These studies contribute to the broader understanding of how light can be used to manipulate organic molecules for the synthesis of complex structures.
Propiedades
IUPAC Name |
tert-butyl 3-(iodomethyl)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20INO4/c1-12(2,3)18-11(15)14-5-9-10(6-14)17-8(4-13)7-16-9/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDAHFRFEMHBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OC(CO2)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(iodomethyl)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

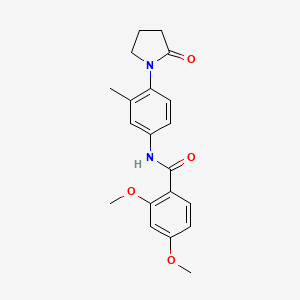
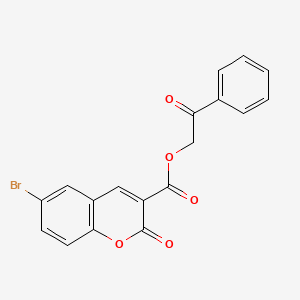
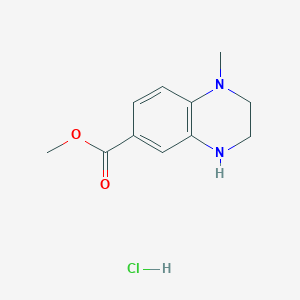
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2746714.png)
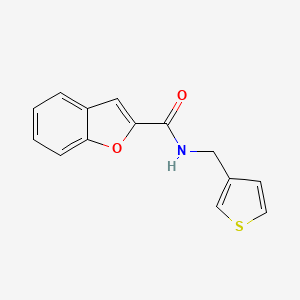
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2746716.png)
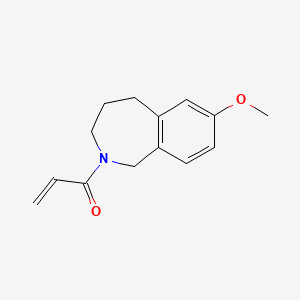
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2746720.png)
![N-cyclopentyl-2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2746721.png)

